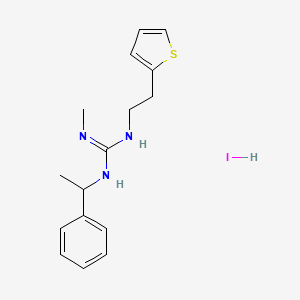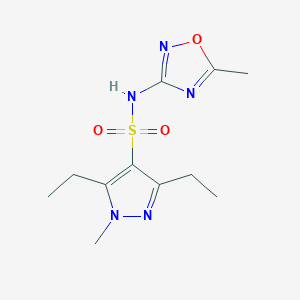![molecular formula C18H22ClN3O3S B7682302 2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C18H23ClN4O2S, and is commonly referred to as "compound X" in scientific literature.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide involves its ability to bind to and inhibit the activity of specific enzymes, such as carbonic anhydrase IX and XII. These enzymes are overexpressed in certain types of cancer cells and are involved in regulating pH levels and promoting tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide in lab experiments is its potent inhibitory activity against specific enzymes involved in cancer cell growth and proliferation. This makes it a valuable tool for studying the mechanisms of cancer development and identifying potential targets for cancer therapy. However, one limitation of using this compound is that it may have off-target effects on other enzymes or cellular processes, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX and XII, which could have greater therapeutic potential for cancer treatment. Another direction is the investigation of the mechanisms underlying the off-target effects of this compound, which could lead to the development of new drugs with improved specificity and fewer side effects. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide involves several steps. The first step is the preparation of 2-chloro-5-nitrobenzoic acid, which is then reacted with 4,6-dimethyl-2-pyridinamine to form the corresponding amide. This amide is then treated with methyl(isopropyl)sulfamoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide has been studied for its potential use as a research tool in the fields of biochemistry and pharmacology. Specifically, this compound has been shown to have activity as a potent inhibitor of certain enzymes involved in cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-11(2)22(5)26(24,25)14-6-7-16(19)15(10-14)18(23)21-17-9-12(3)8-13(4)20-17/h6-11H,1-5H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLJWDGTVOIVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C(C)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzylpyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7682222.png)
![N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7682223.png)
![2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide](/img/structure/B7682235.png)
![1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one](/img/structure/B7682240.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7682244.png)

![5-methyl-N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7682260.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)

![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)